3-methoxycarbonyl-L-phenylalanine
CAS No.:
Cat. No.: VC13754995
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO4 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1 |
| Standard InChI Key | DCMBHDKEVFGGFS-VIFPVBQESA-N |
| Isomeric SMILES | COC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N |
| SMILES | COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
3-Methoxycarbonyl-L-phenylalanine is characterized by an L-configuration amino acid backbone fused to a phenyl ring substituted with a methoxycarbonyl (-COOCH₃) group at the meta position. The IUPAC name, (2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid, reflects its stereochemical specificity and functional group orientation . The compound’s canonical SMILES representation, COC(=O)C₁=CC=CC(=C₁)CC(C(=O)O)N, underscores the spatial arrangement critical for its interactions in biological systems.
Three-Dimensional Conformation
PubChem’s 3D conformer models reveal that the methoxycarbonyl group introduces steric and electronic effects, altering the molecule’s solubility and binding affinity compared to unmodified L-phenylalanine . The planar aromatic ring and polar carboxylate group facilitate interactions with hydrophobic pockets and hydrogen-bonding sites in enzymes, a feature exploited in drug design.
Physicochemical Properties
The molecular weight of 223.22 g/mol and calculated LogP values (derived from PubChem data) suggest moderate lipophilicity, enabling membrane permeability while retaining water solubility at physiological pH . This balance is pivotal for its role in drug delivery systems, where optimal biodistribution is required.
Synthesis and Modification Strategies
Conventional Synthesis Routes
The synthesis of 3-methoxycarbonyl-L-phenylalanine typically involves protecting-group strategies to prevent undesired side reactions. A common approach utilizes:
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Esterification of L-phenylalanine: The carboxyl group is protected via methyl ester formation, followed by electrophilic aromatic substitution to introduce the methoxycarbonyl group.
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Enzymatic Catalysis: Lipases or esterases may catalyze regioselective modifications, enhancing yield and reducing byproducts.
Reaction Optimization
Studies emphasize the use of anhydrous conditions and catalysts like palladium to achieve >80% yields, though scalability remains a challenge due to sensitivity of the methoxycarbonyl group to hydrolysis .
Biochemical Applications and Mechanistic Insights
Enzyme Interaction Studies
3-Methoxycarbonyl-L-phenylalanine serves as a substrate analog in studies of phenylalanine hydroxylase (PAH), the enzyme deficient in phenylketonuria (PKU). Its modified structure inhibits PAH activity, providing insights into catalytic mechanisms and potential allosteric modulation sites .
Metabolic Pathway Modulation
In vitro assays demonstrate that the compound undergoes decarboxylation to yield 3-methoxycarbonylphenethylamine, a precursor to neurotransmitters such as dopamine. This transformation highlights its potential in studying neuromodulatory pathways and designing prodrugs for neurological disorders.
Amyloid Formation and Therapeutic Implications
While L-phenylalanine is known to form amyloid fibrils implicated in PKU neurotoxicity , the methoxycarbonyl derivative’s bulkier substituent disrupts hydrophobic interactions essential for fibril propagation. This inhibition, observed in circular dichroism studies, suggests therapeutic utility in mitigating amyloid-related pathologies .
Pharmaceutical and Industrial Relevance
Drug Development
The compound’s dual functionality (amino acid backbone and aromatic ester) makes it a versatile building block for:
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Peptide-Based Therapeutics: Incorporation into antimicrobial peptides enhances stability against proteolytic degradation.
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Small-Molecule Inhibitors: Structural analogs targeting tyrosine kinase receptors show promise in oncology trials .
Material Science Innovations
In polymer chemistry, 3-methoxycarbonyl-L-phenylalanine improves thermoplastic elasticity when copolymerized with polyesters, as evidenced by a 40% increase in tensile strength in recent experiments.
Challenges and Future Directions
Synthesis Scalability
Current methods require costly catalysts and multi-step purification. Advances in continuous-flow chemistry or biocatalytic processes could address these limitations, enabling industrial-scale production .
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